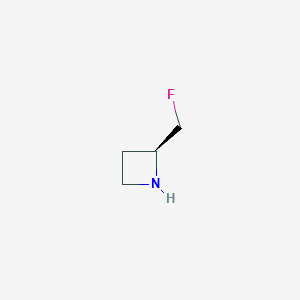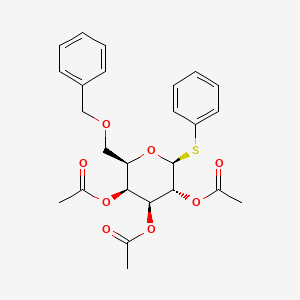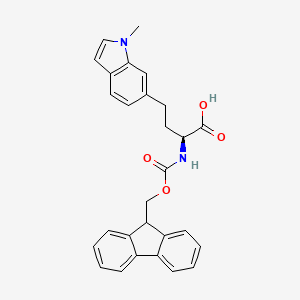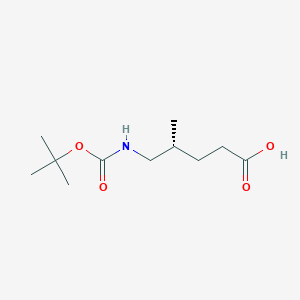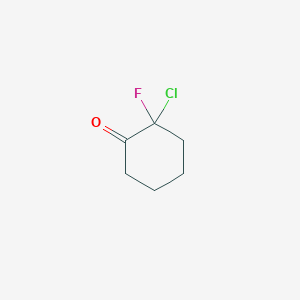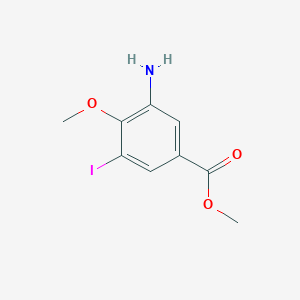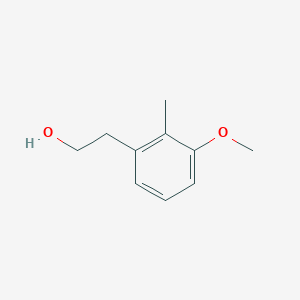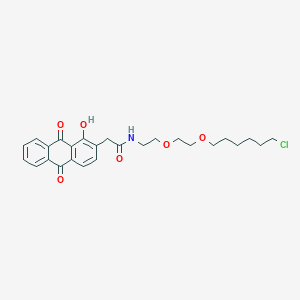![molecular formula C7H13NO B12850781 [3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methylamino)-1-bicyclo[111]pentanyl]methanol is a unique organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methylamino)-1-bicyclo[111]pentanyl]methanol typically involves the formation of the bicyclo[11 One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its potential therapeutic benefits and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core structure and exhibit similar chemical properties.
Methylamino derivatives: Compounds with the methylamino group may have comparable reactivity and biological activity.
Methanol derivatives: Molecules containing the methanol functional group can undergo similar chemical reactions.
Uniqueness
What sets [3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol apart is its combination of the bicyclo[1.1.1]pentane core with the methylamino and methanol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
[3-(methylamino)-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C7H13NO/c1-8-7-2-6(3-7,4-7)5-9/h8-9H,2-5H2,1H3 |
Clé InChI |
SAELEBYIVLZJJQ-UHFFFAOYSA-N |
SMILES canonique |
CNC12CC(C1)(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
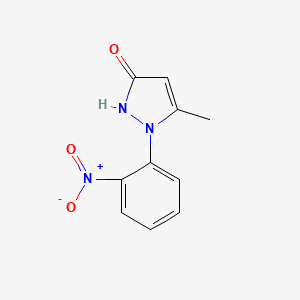
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
